molecular formula C18H23N3O3 B2660401 N-({N'-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide CAS No. 476431-26-2

N-({N'-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide

Cat. No.: B2660401
CAS No.: 476431-26-2
M. Wt: 329.4
InChI Key: CKHRCMSRBXQYTC-JMIUGGIZSA-N
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Description

N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide typically involves the condensation of furan-2-carbaldehyde with hydrazinecarboxamide, followed by the reaction with adamantane-1-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling the reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

Mechanism of Action

The mechanism of action of N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring and hydrazinecarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure with an indole ring instead of adamantane.

    N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of adamantane.

    N-(furan-2-ylmethyl)-1H-benzimidazole-2-carboxamide: Features a benzimidazole ring instead of adamantane.

Uniqueness

N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts rigidity and enhances its stability. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities .

Properties

IUPAC Name

N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(21-20-10-15-2-1-3-24-15)11-19-17(23)18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,10,12-14H,4-9,11H2,(H,19,23)(H,21,22)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHRCMSRBXQYTC-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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